
Ripk1-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ripk1-IN-9 is a small molecule inhibitor that targets receptor-interacting protein kinase 1 (RIPK1), a key mediator of cell death and inflammation. RIPK1 plays a crucial role in regulating necroptosis, a form of programmed cell death, and is involved in various inflammatory and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted pyridine derivative, followed by a series of functional group transformations to introduce the desired substituents. The final step involves coupling the intermediate with a suitable amine or other nucleophile under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ripk1-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo nucleophilic substitution reactions, where specific substituents are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Ripk1-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the mechanisms of necroptosis and other forms of cell death.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, as well as certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1
Wirkmechanismus
Ripk1-IN-9 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, and the pathways involved are primarily related to necroptosis and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that has been widely studied for its role in inhibiting necroptosis.
GSK2656157: A potent inhibitor of RIPK1 with a different binding mode compared to Ripk1-IN-9.
UAMC-3861: A selective RIPK1 inhibitor developed based on the structure-activity relationship of existing inhibitors
Uniqueness
This compound is unique in its high selectivity and potency for RIPK1, making it a valuable tool for studying the specific roles of RIPK1 in various biological processes. Its distinct binding mode and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C26H25FN6O2 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[(2-cyclopentyloxy-5-fluorophenyl)methyl]-7,8-dihydro-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C26H25FN6O2/c27-19-5-6-23(35-20-3-1-2-4-20)18(11-19)15-32-9-8-22-21(25(32)34)12-17(14-29-22)16-7-10-33-24(13-16)30-26(28)31-33/h5-7,10-14,20H,1-4,8-9,15H2,(H2,28,31) |
InChI-Schlüssel |
NFZIVWWKQSSLRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)F)CN3CCC4=C(C3=O)C=C(C=N4)C5=CC6=NC(=NN6C=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


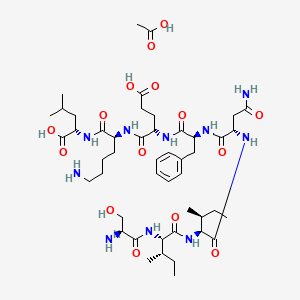
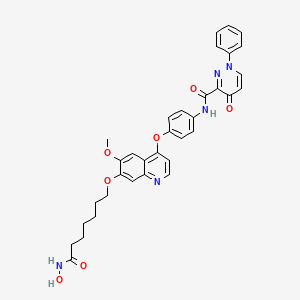
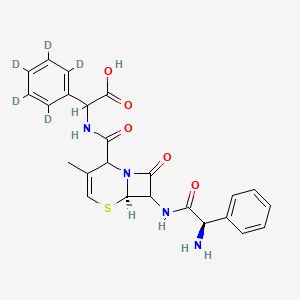
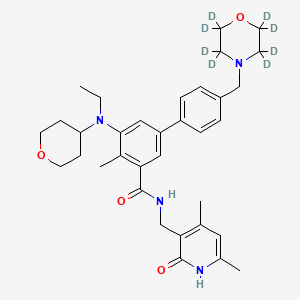
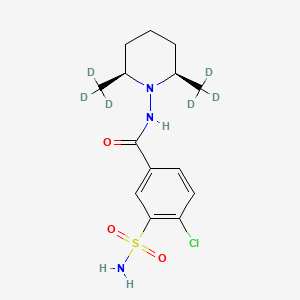
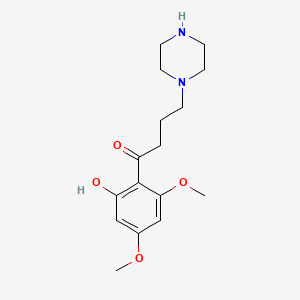
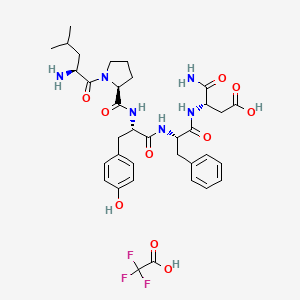

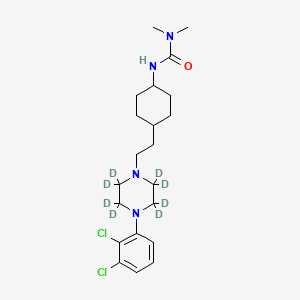
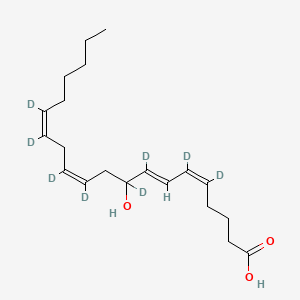
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
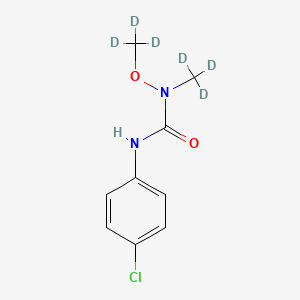
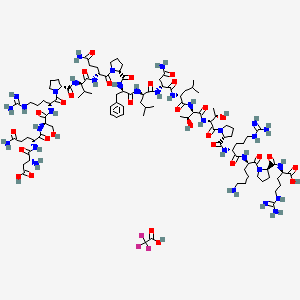
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)
